molecular formula C22H25N3O6S B11233176 6-methyl-4-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-methyl-4-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11233176
M. Wt: 459.5 g/mol
InChI Key: IWRWAAYCJFTMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHANESULFONYL-6-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHANESULFONYL-6-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the benzoxazine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methanesulfonyl group: This step involves the sulfonation of the benzoxazine core using methanesulfonyl chloride in the presence of a base.

    Attachment of the morpholine-4-carbonyl group: This is done through an amide coupling reaction using morpholine-4-carbonyl chloride and a suitable coupling agent.

    Final modifications: Additional steps may include methylation and other functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-METHANESULFONYL-6-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzoxazine derivatives.

Scientific Research Applications

4-METHANESULFONYL-6-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anti-cancer agent.

    Biological Research: Used in studies to understand its interaction with biological macromolecules.

    Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic drugs.

    Industrial Applications: Potential use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-METHANESULFONYL-6-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHANESULFONYL-6-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-BENZOXAZINE
  • 4-METHANESULFONYL-6-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-DIHYDRO-1,4-BENZOXAZINE

Uniqueness

4-METHANESULFONYL-6-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of the methanesulfonyl group and the morpholine-4-carbonyl moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H25N3O6S

Molecular Weight

459.5 g/mol

IUPAC Name

6-methyl-4-methylsulfonyl-N-[2-(morpholine-4-carbonyl)phenyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C22H25N3O6S/c1-15-7-8-19-18(13-15)25(32(2,28)29)14-20(31-19)21(26)23-17-6-4-3-5-16(17)22(27)24-9-11-30-12-10-24/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,26)

InChI Key

IWRWAAYCJFTMGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.